Cas no 5351-81-5 ([(e)-naphthalen-1-ylmethylideneamino]thiourea)
![[(e)-naphthalen-1-ylmethylideneamino]thiourea structure](https://it.kuujia.com/scimg/cas/5351-81-5x500.png)
5351-81-5 structure
Nome del prodotto:[(e)-naphthalen-1-ylmethylideneamino]thiourea
[(e)-naphthalen-1-ylmethylideneamino]thiourea Proprietà chimiche e fisiche
Nomi e identificatori
-
- [(e)-naphthalen-1-ylmethylideneamino]thiourea
- 1-NAPHTHALDEHYDE, THIOSEMICARBAZONE
- 1-naphthaldehydethiosemicarbazone
- ST50808215
- 1-(naphthalen-1-ylmethylene)thiosemicarbazide
- AKOS002286520
- [((1E)-2-naphthyl-1-azavinyl)amino]aminomethane-1-thione
- NSC723
- 1-Formyl-naphthalin-thiosemicarbazon
- AC1OC1SK
- [1]naphthaldehyde-thiosemicarbazone
- CHEMBL1818879
- [1]Naphthaldehyd-thiosemicarbazon
- 1-NAPHTHALDEHYDE, THIOSEMICARBAZONE; 1-naphthaldehydethiosemicarbazone; ST50808215; 1-(naphthalen-1-ylmethylene)thiosemicarbazide; AKOS002286520; [((1E)-2-naphthyl-1-azavinyl)amino]aminomethane-1-thione; NSC723; 1-Formyl-naphthalin-thiosemicarbazon; AC1OC1SK; [1]naphthaldehyde-thiosemicarbazone; CHEMBL1818879; [1]Naphthaldehyd-thiosemicarbazon;
- (e)-2-(naphthalen-1-ylmethylene)hydrazinecarbothioamide
- SR-01000198138
- BDBM50350998
- SCHEMBL19051446
- 5351-81-5
- NSC-723
- SR-01000198138-1
- 1-naphthaldehyde thiosemicarbazone
-
- Inchi: InChI=1S/C12H11N3S/c13-12(16)15-14-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H3,13,15,16)/b14-8+
- Chiave InChI: LPGXRPAESUOQHF-RIYZIHGNSA-N
- Sorrisi: C1=CC=C2C(=C1)C=CC=C2C=NNC(=S)N
Proprietà calcolate
- Massa esatta: 229.06753
- Massa monoisotopica: 229.067368
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 277
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 82.5
- XLogP3: 2.5
Proprietà sperimentali
- Densità: 1.24
- Punto di ebollizione: 419.4°C at 760 mmHg
- Punto di infiammabilità: 207.5°C
- Indice di rifrazione: 1.663
- PSA: 50.41
- LogP: 3.09810
[(e)-naphthalen-1-ylmethylideneamino]thiourea Letteratura correlata
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
5351-81-5 ([(e)-naphthalen-1-ylmethylideneamino]thiourea) Prodotti correlati
- 1379366-41-2(6-Bromo-2,3-dimethoxybenzonitrile)
- 7485-44-1(Pentane, 1-bromo-2,3-dimethyl-)
- 2228461-79-6(3-(2-fluoro-4-methoxyphenyl)methylpyrrolidin-3-ol)
- 2228379-79-9(2-bromo-4-chloro-6-2-(methylamino)propan-2-ylphenol)
- 5725-91-7(7-Ethoxyresorufin)
- 2416233-70-8(8,8-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride)
- 464932-74-9(3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride)
- 1807014-86-3(4-Amino-5-bromo-2-(trifluoromethyl)benzyl bromide)
- 199743-06-1(4-Isopropoxy-3-methylbenzaldehyde)
- 1417983-67-5(Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
